2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a bicyclic imidazo[1,2-a]pyridine core substituted with a 3-nitrophenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5 (Figure 1). This compound belongs to a class of molecules with demonstrated pharmacological relevance, including anticancer, antimicrobial, and antiviral activities . The nitro group (-NO₂) and trifluoromethyl substituents are critical for modulating electronic properties, solubility, and target-binding interactions .
Properties
CAS No. |
944580-86-3 |
|---|---|
Molecular Formula |
C14H8F3N3O2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)12-5-2-6-13-18-11(8-19(12)13)9-3-1-4-10(7-9)20(21)22/h1-8H |
InChI Key |
PEJZEOLCHJSIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C(=N2)C=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction Approach
One effective method involves a one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR). This method has been successfully employed to synthesize various imidazo[1,2-a]pyridine derivatives, including those substituted with nitro and trifluoromethyl groups.
Reagents :
- 2-Aminopyridine
- Aldehydes (with nitro or trifluoromethyl substituents)
- Isocyanides
-
- The reaction is typically conducted under acidic conditions using a catalyst such as p-toluenesulfonic acid or scandium triflate.
- The resulting imide intermediate undergoes cyclization to form the desired imidazo[1,2-a]pyridine structure.
Yield Data : The yields for this method can vary significantly based on the specific aldehydes used, with reported yields ranging from 30% to over 90% depending on the substituents on the aldehyde.
Sequential Synthesis Method
Another approach involves traditional sequential synthesis steps:
Formation of Imidazo[1,2-a]pyridine :
- Start with a suitable amino compound (e.g., 2-aminopyridine).
- React with appropriate carbonyl compounds under acidic conditions to form an intermediate imidazo[1,2-a]pyridine.
-
- Introduce a nitro group at the desired position (C-3) using nitrating agents such as concentrated nitric acid in the presence of sulfuric acid.
- Control temperature to avoid over-nitration and ensure selectivity.
-
- Finally, introduce a trifluoromethyl group using reagents like trifluoromethyl iodide or via a radical mechanism involving CF3 sources.
Yield Data : Each step in this sequence typically yields moderate to high purity products but may require purification steps such as recrystallization or chromatography.
Comparative Analysis of Methods
| Method | Key Steps | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Multi-Component Reaction | One-pot synthesis | 30–90 | Time-efficient; fewer purification steps | Reactant specificity can limit diversity |
| Sequential Synthesis | Stepwise formation and modification | Moderate to high | High purity; well-characterized intermediates | Longer reaction time; multiple purifications needed |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group at position 5 enhances electrophilicity at adjacent positions, enabling nucleophilic substitution. Common reactions include:
Halogen Exchange
The chlorine atom at position 8 (in structurally similar compounds) can undergo substitution with nucleophiles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium iodide | DMF, 80°C, 12 hr | 8-Iodo derivative | 78% | |
| Potassium thiolate | EtOH, reflux, 6 hr | 8-Sulfanyl analogue | 65% |
Mechanistic Insight: The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups (e.g., trifluoromethyl, nitro) stabilizing the σ-complex intermediate .
Electrophilic Aromatic Substitution
The nitro group at position 2 directs electrophiles to the C3 position of the imidazo[1,2-a]pyridine core. Key reactions include:
Nitration and Sulfonation
Electrophilic attack at C3 is observed under controlled conditions:
| Reaction | Reagent | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | >90% C3 | |
| Sulfonation | SO₃/DCM, RT | 3-Sulfonic acid | 85% C3 |
Electronic Effects: The trifluoromethyl group at C5 further deactivates the ring, limiting para-substitution .
Cross-Coupling Reactions
The iodine atom (introduced via iodination) enables Suzuki-Miyaura and Sonogashira couplings:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ as catalyst:
| Substrate | Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| 3-Iodo derivative | Phenylboronic acid | 3-Phenyl analogue | 72% | |
| 3-Iodo derivative | 4-Methoxyphenylboronic | 3-(4-Methoxyphenyl) variant | 68% |
Key Limitation : Steric hindrance from the 3-nitrophenyl group reduces yields for bulky boronic acids .
Reductive Transformations
The nitro group undergoes selective reduction without affecting the trifluoromethyl group:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 2 hr | 2-Aminophenyl derivative | >95% | |
| Fe/HCl | H₂O/EtOH, reflux, 4 hr | 2-Aminophenyl derivative | 88% |
Application: Reduced amines serve as intermediates for further functionalization (e.g., amidation, diazotization) .
Cycloaddition Reactions
The electron-deficient ring participates in [3+2] cycloadditions:
With Nitrile Oxides
Formation of isoxazoline-fused hybrids:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetonitrile oxide | Toluene, 100°C, 8 hr | Isoxazoline-imidazo hybrid | 61% |
Regiochemistry: The reaction favors addition at the C3 position due to electronic polarization .
Oxidative Functionalization
The C3 position undergoes iodine-catalyzed oxidation:
Iodination
Ultrasound-assisted method using I₂/TBHP:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Parent compound | EtOH, ultrasound, 30 min | 3-Iodo derivative | 89% |
Advantage: Metal-free conditions preserve the nitro and trifluoromethyl groups .
Biological Activity Correlation
Derivatives show structure-dependent antileishmanial and antitrypanosomal activity:
| Derivative | IC₅₀ (Leishmania major) | IC₅₀ (Trypanosoma brucei) | Source |
|---|---|---|---|
| 3-Iodo-CF₃-NO₂ variant | 1.2 μM | 4.8 μM | |
| 3-Phenyl-CF₃-NO₂ variant | 0.9 μM | 3.5 μM |
Structure-Activity Relationship (SAR): Electron-withdrawing groups at C3 enhance antiparasitic potency .
Stability and Degradation Pathways
Critical degradation modes under stress conditions:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of imidazole ring | 2.5 hr | |
| Alkaline (pH 12) | Nitro group reduction | 6.8 hr | |
| UV light (254 nm) | Radical-mediated C-F cleavage | 45 min |
Scientific Research Applications
Anticancer Properties
Research has indicated that 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits promising anticancer activities. Studies have shown that related imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. These activities are attributed to the compound's ability to interfere with cellular processes and induce apoptosis in cancer cells .
Antifungal and Antimicrobial Activities
The compound has also been evaluated for its antifungal properties. In vitro assays have demonstrated that certain derivatives possess significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine could be developed into effective antifungal agents for agricultural applications .
Synthesis and Derivative Development
The synthesis of 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. The development of novel derivatives through structural modifications has been a focus in recent studies, aiming to enhance the biological profile and reduce toxicity. Researchers have explored various synthetic routes to optimize yield and purity while maintaining biological efficacy .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study reported that a derivative of this compound exhibited an IC50 value lower than that of doxorubicin against prostate cancer cells, indicating superior potency in certain contexts.
- Case Study 2 : Another investigation demonstrated that specific derivatives showed antifungal activity comparable to established fungicides like tebuconazole, suggesting their potential use in agricultural settings.
Mechanism of Action
The mechanism of action for 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the imidazo[1,2-a]pyridine scaffold significantly influence reactivity and biological activity. Below is a comparison with key analogs:
Table 1: Substituent Position and Functional Group Comparisons
- Electron-Withdrawing vs.
- Trifluoromethyl Position : The -CF₃ group at position 5 in the target compound differs from analogs like 8-(trifluoromethyl)imidazo[1,2-a]pyridine . Position 5 may optimize steric and electronic interactions in medicinal chemistry applications compared to position 7.
Biological Activity
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis of 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
The synthesis of this compound typically involves multi-step reactions that incorporate the imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine moiety is known for its presence in various pharmacologically active compounds. The synthetic route often includes the reaction of 3-nitroaniline with trifluoroacetyl derivatives under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine structure .
Biological Activities
The biological activities of 2-(3-nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine have been investigated across several studies:
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer properties. For instance, compounds synthesized based on this scaffold have shown significant inhibition of cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . The structure-activity relationship indicates that the introduction of electron-withdrawing groups such as trifluoromethyl enhances the anticancer efficacy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine | MCF-7 | 15.4 |
| 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine | HCT116 | 12.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Effects
Studies have indicated that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and iNOS . The anti-inflammatory activity was assessed through in vitro assays measuring the suppression of these enzymes.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. The presence of nitro and trifluoromethyl groups has been correlated with enhanced potency against cancer cells and bacteria.
Key Findings:
- Electron-Withdrawing Groups : Enhance anticancer and antimicrobial activities.
- Substituent Positioning : The position of substituents on the aromatic ring affects binding affinity to biological targets.
Case Studies
- MCF-7 Cell Viability Inhibition : A study demonstrated that a series of synthesized derivatives based on this compound showed varying degrees of inhibition on MCF-7 cells. The most potent derivative had an IC50 value significantly lower than established chemotherapeutic agents .
- Antibacterial Screening : In a comparative study against standard antibiotics, the compound showed promising antibacterial activity with MIC values suggesting potential for further development as an antibacterial agent .
Q & A
What are the foundational synthetic routes for preparing 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine?
Basic Research Question
A copper-catalyzed three-component coupling (TCC) reaction is a widely used method. This involves reacting 2-aminopyridines with arylaldehydes and alkynes under Cu catalysis to form the imidazo[1,2-a]pyridine core. For example, substituting 2-aminopyridine with a trifluoromethyl group and coupling it with 3-nitrobenzaldehyde could yield the target compound . Alternative routes include microwave-assisted cyclization, where trifluoroacetic acid (TFA) promotes ring closure in methanol/water solvents, as demonstrated for structurally related imidazo[1,2-a]pyridines .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and coupling constants. For example, aromatic protons in imidazo[1,2-a]pyridines typically resonate at δ 7.5–9.0 ppm, while trifluoromethyl groups appear as singlets in ¹³C NMR .
- IR Spectroscopy : Absorption bands for nitro (1512–1347 cm⁻¹) and carbonyl (1722–1730 cm⁻¹) groups validate functionalization .
- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular formulas, especially with heavy atoms like fluorine and nitrogen .
How can microwave-assisted synthesis optimize reaction yields and purity?
Advanced Research Question
Microwave irradiation enhances reaction kinetics and selectivity. For example, cyclization of intermediates in methanol/water (1:2 v/v) with catalytic TFA under microwave conditions (100–150°C, 10–30 min) improves yields (66–67%) and reduces side products compared to conventional heating . This method is particularly effective for nitro-substituted derivatives, which may decompose under prolonged thermal stress.
What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?
Advanced Research Question
Copper-catalyzed C–H bond activation allows regioselective modifications. For instance, Cu(I) catalysts enable selenylation at the C-3 position using selenium powder, forming C–Se bonds without requiring pre-functionalized substrates . Similarly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups at the C-2 position, leveraging brominated precursors .
How do structural modifications influence biological activity in imidazo[1,2-a]pyridines?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that substituents at C-3 significantly modulate activity. For example:
- A morpholine group at C-3 enhances COX-2 inhibition (IC₅₀ = 0.07 µM, selectivity index = 217.1) .
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve metabolic stability but may reduce solubility.
Systematic substitution via Mannich reactions or nucleophilic aromatic substitution (e.g., thioalkylation at C-2) allows empirical optimization .
How should researchers address contradictory biological data in imidazo[1,2-a]pyridine derivatives?
Advanced Research Question
Contradictions often arise from assay-specific conditions or off-target effects. For example:
- Derivatives with 2-thioalkyl groups showed no antibacterial activity despite structural similarity to active compounds, suggesting target specificity or permeability issues .
- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and computational docking to probe binding interactions .
What is the role of the trifluoromethyl group in physicochemical and pharmacological properties?
Advanced Research Question
The trifluoromethyl group:
- Enhances lipophilicity (logP) and membrane permeability.
- Acts as a bioisostere for nitro or methyl groups, improving metabolic stability .
- Electron-withdrawing effects stabilize the aromatic system, influencing π-π stacking in target binding .
How can researchers troubleshoot low yields in nitro-substituted imidazo[1,2-a]pyridines?
Advanced Research Question
Low yields may stem from:
- Nitro group instability : Use mild conditions (e.g., microwave irradiation) to minimize decomposition .
- Steric hindrance : Optimize solvent polarity (e.g., DMF for bulky substituents) or employ directing groups for regioselective coupling .
- Byproduct formation : Purify intermediates via flash chromatography before cyclization .
What comparative analyses are useful for evaluating structural analogs?
Advanced Research Question
Compare:
- Synthetic accessibility : Copper-catalyzed methods vs. multi-step protocols .
- Biological profiles : Analogs like 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (pesticide lead) highlight the impact of halogenation on activity .
- Physicochemical properties : LogD, solubility, and stability studies differentiate candidates for in vivo testing .
What advanced methodologies support large-scale synthesis for preclinical studies?
Advanced Research Question
Scale-up requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
